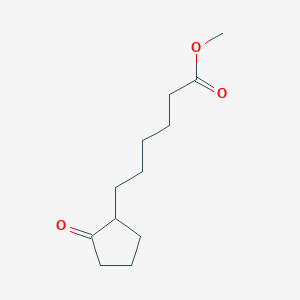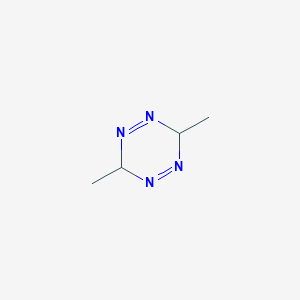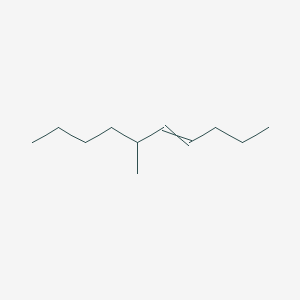
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, an isoxazole ring, and a thiophene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a dicarbonyl compound with elemental sulfur.
Coupling of the Rings: The isoxazole and thiophene rings are then coupled together using a suitable coupling reagent.
Formation of the Morpholine Ring: The morpholine ring is formed through the reaction of diethanolamine with a suitable alkylating agent.
Final Coupling and Hydrochloride Formation: The final step involves coupling the morpholine ring with the isoxazole-thiophene moiety and converting the product to its monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Morpholineacetamide, N-(4-(4-chlorophenyl)-3-cyano-2-thienyl): Similar structure but with a chlorophenyl and cyano group.
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl): Similar structure but without the hydrochloride salt.
Uniqueness
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is unique due to its specific combination of morpholine, isoxazole, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
37852-50-9 |
|---|---|
分子式 |
C13H16ClN3O3S |
分子量 |
329.80 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O3S.ClH/c17-12(9-16-3-5-18-6-4-16)14-13-8-10(15-19-13)11-2-1-7-20-11;/h1-2,7-8H,3-6,9H2,(H,14,17);1H |
InChI 键 |
XSGKELSQPGBMKZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC(=O)NC2=CC(=NO2)C3=CC=CS3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
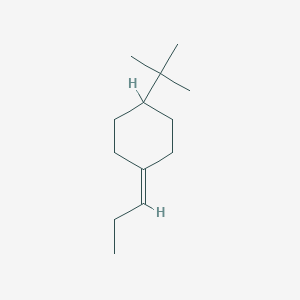
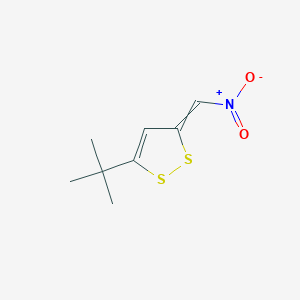

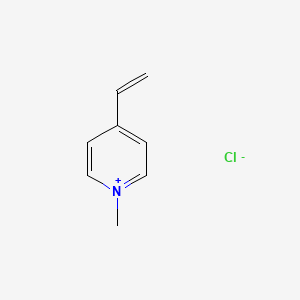
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
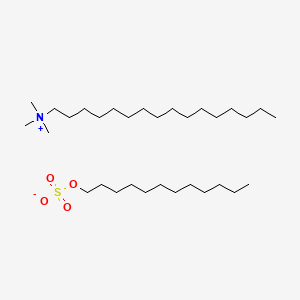
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
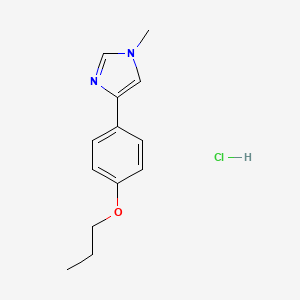
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
